molecular formula C4H5NO2 B023070 Ethyl cyanoformate CAS No. 623-49-4

Ethyl cyanoformate

Cat. No. B023070
CAS RN: 623-49-4
M. Wt: 99.09 g/mol
InChI Key: MSMGXWFHBSCQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ethyl cyanoformate is used as a cyanide source and electrophile in the synthesis of tertiary carbinols through cyanation/phosphonate-phosphate rearrangement/C-acylation reactions. These reactions are facilitated by phase-transfer cocatalysts and can afford protected tertiary carbinol products in good to excellent yields (Demir et al., 2007).

Molecular Structure Analysis

The elusive cyanoformate ion, a weak adduct of cyanide and carbon dioxide, has been isolated and characterized, demonstrating the structural complexity and reactivity of compounds related to ethyl cyanoformate. This characterization supports its role in synthetic applications and provides insight into its stability in various media (Murphy et al., 2014).

Chemical Reactions and Properties

Ethyl cyanoformate engages in various chemical reactions, such as the cyanation of aldehydes and ketones catalyzed by 4-dimethylaminopyridine (DMAP), producing cyanohydrin carbonates in excellent yields. This process highlights its versatility and efficiency as a reagent in organic synthesis without the need for metal catalysts or solvents (Aoki et al., 2010).

Physical Properties Analysis

The conformer lifetimes of ethyl cyanoformate have been studied through exchange-averaged rotational spectra, revealing the existence of two conformers and providing insights into its physical properties, such as conformer lifetimes and population fractions. These studies contribute to a deeper understanding of its behavior in different conditions (True, 2009).

Chemical Properties Analysis

The reactivity of ethyl cyanoformate with organometallic reagents has been extensively studied, showing its versatility in forming various compounds such as alpha-ketoesters and phosphonium salts. These reactions are governed by principles such as the hard and soft acids and bases (HSAB) principle, demonstrating the compound's broad chemical reactivity and utility in synthetic organic chemistry (Akiyama et al., 1984).

Scientific Research Applications

Summary of the Application

Ethyl cyanoformate is used in the synthesis of heterocycles. It is involved in the reaction of nucleophiles with electrophilic carbonyl carbon performing an efficient and regioselective way to acylation reaction, cycloaddition of activated cyano function with dipolarophiles, metal-catalyzed cross-dehydrogenative coupling carbocyanation across C–C multiple bonds as well as hydrocyanation .

Methods of Application or Experimental Procedures

The reaction involves the use of ethyl cyanoformate with other reagents such as nucleophiles, dipolarophiles, and transition metals. The acyl group activates the cyanide function for cycloaddition reaction with dipolarophiles .

Results or Outcomes

The result of this application is the synthesis of a diversity of products, including heterocycles .

2. Synthesis of Highly Substituted Tetrahydroquinolines

Summary of the Application

Ethyl cyanoformate is used in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .

Methods of Application or Experimental Procedures

The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with other reagents .

Results or Outcomes

The outcome of this application is the synthesis of highly substituted 1,2,3,4-tetrahydroquinolines .

3. Epoxidation of Olefins

Summary of the Application

A combination system of ethyl cyanoformate and hydrogen peroxide was found to epoxidize olefins in a stereospecific manner at room temperature .

Methods of Application or Experimental Procedures

The reaction involves the use of ethyl cyanoformate and hydrogen peroxide. Asymmetric epoxidation was observed with menthyl cyanoformate/hydrogen peroxide system .

Results or Outcomes

The result of this application is the epoxidation of olefins .

4. Synthesis of Coumarin-3-carboxylate Ester

Summary of the Application

Ethyl cyanoacetate reacts with salicylaldehyde to afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .

Methods of Application or Experimental Procedures

The reaction proceeds through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .

Results or Outcomes

The outcome of this application is the synthesis of coumarin-3-carboxylate ester .

5. Preparation of N-substituted Amindinoformic Acid and Ethyl-4-quinazoline-2-carboxylate

Summary of the Application

Ethyl cyanoformate is used as a reagent in the preparation of N-substituted amindinoformic acid and ethyl-4-quinazoline-2-carboxylate .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not provided in the source .

Results or Outcomes

The outcome of this application is the preparation of N-substituted amindinoformic acid and ethyl-4-quinazoline-2-carboxylate .

6. Lewis Acid Promoted Reactions

Summary of the Application

Ethyl cyanoformate is used in Lewis acid promoted reactions with 2,5-dimethylfuran .

Methods of Application or Experimental Procedures

The reaction involves the use of ethyl cyanoformate and 2,5-dimethylfuran in the presence of aluminum chloride. Depending on the experimental conditions, various products can be obtained .

Results or Outcomes

The result of this application is the synthesis of various products, including cis and trans ethyl 5-cyano-2,5-dimethyl-2,5-dihydrofuran-2-carboxylates .

7. Enhancing Xylose-Fermentation Capacity

Summary of the Application

Ethyl cyanoformate is used in the multistep evolutionary engineering of Saccharomyces cerevisiae to enhance its xylose-fermentation capacity in inhibitor-rich lignocellulose hydrolysate .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not provided in the source .

Results or Outcomes

The outcome of this application is the development of a robust industrial S. cerevisiae strain able to efficiently ferment xylose in concentrated undetoxified lignocellulose hydrolysates .

8. Cyanation of Activated Olefins

Summary of the Application

Ethyl cyanoformate can be used as a cyanide source for the cyanation of activated olefins in the presence of a titanium catalyst .

Methods of Application or Experimental Procedures

The reaction involves the use of ethyl cyanoformate and a titanium catalyst .

Results or Outcomes

The result of this application is the cyanation of activated olefins .

Safety And Hazards

Ethyl cyanoformate is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . It should be handled with care, avoiding contact with skin and eyes, and should not be ingested or inhaled .

Future Directions

The use of Ethyl cyanoformate in enantioselective Strecker reactions represents a key strategy for the effective synthesis of α-amino nitriles . Future research may focus on further optimizing this methodology, including exploring the use of different catalysts and additives, and developing procedures for catalyst recycling .

properties

IUPAC Name

ethyl cyanoformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c1-2-7-4(6)3-5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMGXWFHBSCQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060771
Record name Carbonocyanidic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Ethyl cyanoformate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14193
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Ethyl cyanoformate

CAS RN

623-49-4
Record name Ethyl cyanoformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl cyanoformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl cyanoformate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbonocyanidic acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonocyanidic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl cyanoformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.817
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL CYANOFORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I56GWI2QQ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl cyanoformate
Reactant of Route 2
Ethyl cyanoformate
Reactant of Route 3
Ethyl cyanoformate
Reactant of Route 4
Reactant of Route 4
Ethyl cyanoformate
Reactant of Route 5
Reactant of Route 5
Ethyl cyanoformate
Reactant of Route 6
Ethyl cyanoformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.